molecular formula C21H21N B12399653 Tri-P-tolylamine-D21

Tri-P-tolylamine-D21

Cat. No.: B12399653
M. Wt: 308.5 g/mol
InChI Key: YXYUIABODWXVIK-QKOAGBKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tri-P-tolylamine-D21 is a deuterium-labeled derivative of Tri-P-tolylamine. This compound is primarily used in scientific research due to its unique properties, which include stability and the ability to act as a tracer in various chemical reactions. The deuterium labeling allows for detailed studies of reaction mechanisms and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tri-P-tolylamine-D21 involves the deuteration of Tri-P-tolylamine. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control to meet the standards required for research applications.

Chemical Reactions Analysis

Types of Reactions: Tri-P-tolylamine-D21 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur with halogens or other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tri-P-tolylamine-D21 is widely used in various fields of scientific research:

    Chemistry: It serves as a tracer in studying reaction mechanisms and pathways.

    Biology: Used in metabolic studies to trace the incorporation and transformation of compounds within biological systems.

    Medicine: Helps in the development of pharmaceuticals by studying the pharmacokinetics and metabolism of drug candidates.

    Industry: Utilized in the production of stable isotopes for various applications, including environmental monitoring and quality control.

Mechanism of Action

The mechanism of action of Tri-P-tolylamine-D21 involves its incorporation into chemical reactions as a stable isotope. The deuterium atoms replace hydrogen atoms, allowing researchers to track the movement and transformation of the compound through various pathways. This helps in understanding the molecular targets and pathways involved in the reactions.

Comparison with Similar Compounds

  • Tri-P-tolylamine
  • Tri-m-tolylamine
  • Tri-o-tolylamine

Comparison: Tri-P-tolylamine-D21 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in research applications. Compared to its non-deuterated counterparts, this compound offers more precise insights into reaction mechanisms and pathways, making it a valuable tool in scientific research.

Properties

Molecular Formula

C21H21N

Molecular Weight

308.5 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-N,N-bis[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-4-(trideuteriomethyl)aniline

InChI

InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D

InChI Key

YXYUIABODWXVIK-QKOAGBKVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H]

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

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